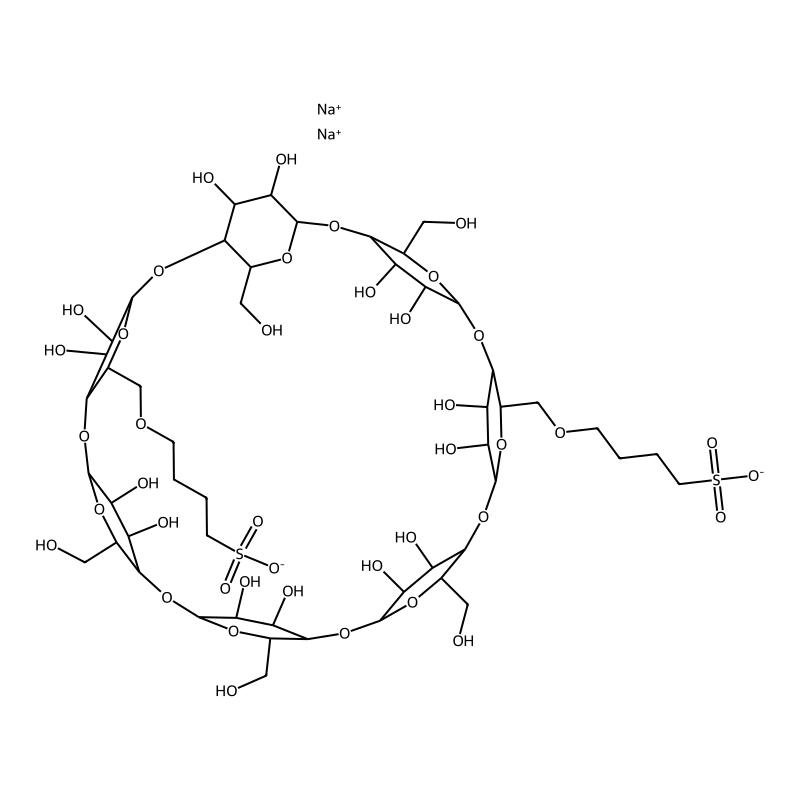

SBE-β-CD

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Enhancing Drug Solubility

One of the major applications of SBE-β-CD is its ability to significantly increase the solubility of poorly water-soluble drugs. This is because SBE-β-CD has a donut-shaped structure with a hydrophobic interior and a hydrophilic exterior. The hydrophobic cavity can encapsulate hydrophobic drug molecules, shielding them from the surrounding water and improving their solubility []. This property makes SBE-β-CD a valuable tool for formulating new drugs and improving the bioavailability of existing ones.

There are several studies demonstrating this effect. For instance, research published in the journal Molecules showed that Thymoquinone (TQ), a natural compound with potential anti-cancer properties, exhibited significantly enhanced solubility and cytotoxicity against breast and colon cancer cell lines when complexed with SBE-β-CD [].

Sulfobutylether beta-cyclodextrin, commonly referred to as SBE-β-CD or Captisol, is a chemically modified derivative of beta-cyclodextrin. It is characterized by its high water solubility and anionic nature, which makes it an effective excipient in pharmaceutical formulations. The structure of SBE-β-CD consists of a toroidal shape formed by six glucose units linked via α-1,4 glycosidic bonds, with sulfobutyl ether groups attached to some hydroxyl groups on the outer rim. This modification enhances its hydrophilic properties while retaining a hydrophobic cavity that can encapsulate poorly soluble drugs, thereby significantly increasing their solubility and stability in aqueous environments .

SBE-β-CD primarily functions as a solubilizing agent for poorly soluble drugs. The hydrophobic cavity of SBE-β-CD can encapsulate hydrophobic drug molecules, shielding them from the surrounding aqueous environment and enhancing their solubility []. This mechanism improves the bioavailability of drugs, meaning they are more readily absorbed into the bloodstream after administration. Additionally, SBE-β-CD may improve the stability of drugs by protecting them from degradation [].

- Toxicity: Studies suggest low toxicity of SBE-β-CD at relevant concentrations.

- Hypersensitivity: Rare allergic reactions have been reported with SBE-β-CD administration.

The synthesis of SBE-β-CD involves the reaction of beta-cyclodextrin with a sulfonating agent, such as 1,4-butanesultone, under alkaline conditions. This reaction leads to the attachment of sulfobutyl ether groups to the beta-cyclodextrin molecule, resulting in varying degrees of substitution depending on the reaction conditions. The general reaction scheme can be summarized as follows:

- Starting Material: Beta-cyclodextrin.

- Reagent: 1,4-butanesultone.

- Conditions: Alkaline medium.

- Product: Sulfobutylether beta-cyclodextrin with controlled degrees of substitution.

The formation of inclusion complexes occurs through non-covalent interactions where hydrophobic drug molecules are encapsulated within the hydrophobic cavity of SBE-β-CD .

SBE-β-CD exhibits significant biological activity primarily through its role as a solubilizing agent for poorly soluble drugs. Its ability to form inclusion complexes enhances the bioavailability of various therapeutic agents. For example, studies have shown that when thymoquinone, a natural compound with anticancer properties, is complexed with SBE-β-CD, its solubility and cytotoxicity against breast and colon cancer cell lines are markedly improved . Furthermore, SBE-β-CD has been shown to stabilize drugs against degradation and enhance their therapeutic efficacy in vivo .

The synthesis methods for SBE-β-CD can be categorized into two main approaches:

- Direct Sulfonation: This method involves treating beta-cyclodextrin with sulfonating agents like 1,4-butanesultone in an alkaline environment to achieve sulfobutyl ether substitutions.

- Controlled Reaction Conditions: By adjusting parameters such as temperature, time, and concentration of reagents, the degree of substitution can be tailored to meet specific formulation requirements.

These methods allow for the production of SBE-β-CD with varying degrees of substitution, influencing its solubilizing capacity and interaction with drug molecules .

SBE-β-CD is widely utilized in pharmaceutical formulations due to its ability to enhance drug solubility and stability. Key applications include:

- Drug Formulation: Used as an excipient in injectable, oral, nasal, and ocular medications.

- Stabilization of Drugs: Protects sensitive compounds from degradation during storage and administration.

- Controlled Release Systems: Facilitates the development of sustained-release formulations by modulating drug release rates .

Interaction studies involving SBE-β-CD have demonstrated its effectiveness in enhancing the solubility of various lipophilic drugs. For instance:

- In vitro studies indicated that the solubility of nimodipine increased significantly when combined with SBE-β-CD compared to other cyclodextrins like hydroxypropyl-beta-cyclodextrin.

- The formation of inclusion complexes not only improves solubility but also enhances the stability and bioavailability of drugs such as progesterone and doxorubicin .

These studies highlight the potential for SBE-β-CD to improve drug delivery systems significantly.

Several compounds exhibit properties similar to those of SBE-β-CD. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydroxypropyl beta-cyclodextrin | Modified cyclodextrin | Improved solubility but less effective than SBE-β-CD |

| Sulfopropylether beta-cyclodextrin | Modified cyclodextrin | Different sulfonate group; varying binding properties |

| Methylated beta-cyclodextrin | Modified cyclodextrin | Less water-soluble; primarily used for stabilization |

| Alpha-cyclodextrin | Natural cyclodextrin | Smaller cavity; less effective for many lipophilic drugs |

SBE-β-CD stands out due to its high water solubility and strong interaction capabilities with various drug molecules, making it particularly effective in enhancing drug bioavailability compared to other derivatives .

Origins and Motivations

The discovery of SBE-β-CD traces back to the early 1980s at the University of Kansas, where researchers Valentino Stella and Roger Rajewski sought alternatives to toxic solubilizers like Cremophor EL. The latter caused severe hypersensitivity reactions in patients receiving paclitaxel, nearly halting its clinical development. Driven by the need for safer excipients, Stella and Rajewski explored charged cyclodextrin derivatives, leading to the synthesis of sulfobutylether-β-cyclodextrin in 1989.

Molecular Architecture and Structural Composition

Sulfobutylether beta-cyclodextrin represents a chemically modified derivative of beta-cyclodextrin, characterized by a sophisticated molecular architecture that combines the structural framework of the parent cyclodextrin with sulfobutylether functional groups [6]. The fundamental structure consists of seven D-glucopyranose units arranged in a cyclic oligosaccharide configuration, linked through alpha-1,4 glycosidic bonds [13]. This heptasaccharide framework maintains the characteristic truncated cone geometry of beta-cyclodextrin, with an external hydrophilic surface and an internal hydrophobic cavity [14].

The molecular composition is defined by the chemical formula C₅₀H₈₄Na₂O₄₁S₂ for derivatives with a degree of substitution of two, though this formula varies depending on the specific substitution pattern [6]. The compound carries the Chemical Abstracts Service number 182410-00-0, providing standardized identification for research and commercial applications [6]. The sulfobutylether modifications are strategically positioned at the 2-, 3-, and 6-hydroxyl positions of the glucose subunits, creating a polyanionic structure with sodium sulfonate groups separated from the lipophilic cavity by butyl ether spacer units [3] [6].

The spatial arrangement preserves the essential geometric parameters of the parent beta-cyclodextrin, including a cavity diameter ranging from 6.0 to 6.5 angstroms and a torus height of 7.9±0.1 angstroms [13]. The outer diameter measures 15.4±0.4 angstroms, while the internal cavity volume approximates 262 cubic angstroms [13]. This dimensional consistency ensures retention of the host-guest complexation capabilities while introducing enhanced solubility and ionic characteristics through the sulfobutylether substituents [5].

Table 1: Molecular Architecture and Structural Composition

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula (typical) | C₅₀H₈₄Na₂O₄₁S₂ (DS=2) | Citation 6 |

| CAS Number | 182410-00-0 | Citation 6 |

| Molecular Weight (g/mol) | 1451.29-2242.1 (varies with DS) | Citations 2, 6 |

| Number of Glucose Units | 7 | Citation 13 |

| Cavity Diameter (Å) | 6.0-6.5 | Citation 13 |

| Height of Torus (Å) | 7.9±0.1 | Citation 13 |

| Outer Diameter (Å) | 15.4±0.4 | Citation 13 |

| Cavity Volume (ų) | 262 | Citation 13 |

| Substitution Sites | 2-, 3-, 6-hydroxyl positions | Citation 3 |

| Typical Degree of Substitution | 4-7 (commercially available) | Citations 7, 11 |

Degree of Substitution Variations and Their Significance

The degree of substitution represents a critical parameter defining the number of hydroxyl groups replaced by sulfobutylether moieties per cyclodextrin molecule [22]. Commercial sulfobutylether beta-cyclodextrin preparations typically exhibit degree of substitution values ranging from four to seven, with specific formulations designated as SBE4-beta-cyclodextrin, SBE7-beta-cyclodextrin, and related variants [7] [11]. The degree of substitution profoundly influences both physicochemical properties and complexation behavior, making it a fundamental consideration in formulation design [18].

Derivatives with degree of substitution values between 6.8 and 7 demonstrate optimal solubilization capabilities while maintaining favorable binding characteristics [7]. Research investigations reveal that increasing the degree of substitution enhances electrostatic interactions with positively charged guest molecules due to the progressive introduction of negatively charged sulfonate groups [18]. However, excessive substitution beyond optimal levels may result in steric hindrance effects that can diminish complexation efficiency [3].

The substitution pattern creates a mixture of positional and regional isomers, with each glucose unit potentially bearing sulfobutylether groups at multiple hydroxyl positions [10]. Ion-exchange chromatography techniques enable separation and characterization of individual isomeric components, revealing the complex composition of commercial preparations [10]. Mass spectrometry analysis demonstrates that sulfobutylether beta-cyclodextrin derivatives with degree of substitution values of two or higher represent numerous possible isomeric forms dependent on positional and regional substitution patterns [26].

The significance of degree of substitution extends to colligative properties, with higher substitution levels producing increased osmotic pressure values compared to theoretical predictions [28]. This phenomenon reflects the enhanced hydration and ionic character imparted by the sulfobutylether modifications [28]. The controlled degree of substitution in pharmaceutical-grade preparations ensures reproducible analytical and functional performance, making these derivatives suitable for regulated applications [27].

Table 2: Degree of Substitution Variations and Effects

| Degree of Substitution | Solubility Impact | Binding Affinity | Molecular Weight Range (g/mol) | Reference |

|---|---|---|---|---|

| 1 | Moderate increase | Enhanced vs native | ~1300-1400 | Citation 3 |

| 2-4 | Significant increase | Optimized | ~1400-1600 | Citation 3 |

| 4-7 (typical commercial) | High solubility | Good complexation | ~1450-1800 | Citations 7, 18 |

| 6.8 (SBE7M) | Maximum solubility | Strong binding | ~1850 | Citation 7 |

| 7+ (fully substituted) | Extremely high | May decrease due to steric hindrance | >2000 | Citation 3 |

Physical Properties

Aqueous Solubility Characteristics

Sulfobutylether beta-cyclodextrin exhibits dramatically enhanced aqueous solubility compared to the parent beta-cyclodextrin, representing one of the most significant improvements achieved through chemical modification [11]. While native beta-cyclodextrin demonstrates limited water solubility of approximately 18.5 grams per liter at room temperature, sulfobutylether derivatives achieve solubility exceeding 700 grams per liter [11] [13]. This remarkable enhancement results from the ionic character imparted by the sodium sulfonate groups and the increased hydrophilicity of the substituted molecule [5].

The solubility characteristics exhibit strong temperature dependence, with higher temperatures generally promoting increased dissolution [1]. Phase solubility studies demonstrate linear relationships between cyclodextrin concentration and guest molecule solubility, indicating favorable thermodynamic conditions for inclusion complex formation [1]. The apparent stability constants for inclusion complexes range from 1480 to 8535 reciprocal molar units across temperature ranges of 293 to 318 Kelvin, confirming the formation of stable host-guest assemblies [1].

The complexation efficiency, defined as the ratio of dissolved complex concentration to free cyclodextrin concentration, reaches values of approximately 1.030 for representative guest molecules [1]. This parameter indicates the effectiveness of sulfobutylether beta-cyclodextrin for solubilization applications compared to other cyclodextrin derivatives [1]. The enhanced solubility enables formulation of highly concentrated solutions while maintaining excellent stability and biocompatibility profiles [5].

Molecular dynamics simulations reveal that the substitutional groups can extend along the cavity axis, effectively enlarging the hydrophobic region available for guest accommodation [17]. This structural adaptation contributes to both improved solubility and enhanced binding capacity compared to unmodified cyclodextrins [17]. The sulfobutylether modifications create a more flexible cavity environment that can accommodate diverse molecular structures while maintaining the fundamental inclusion mechanism [15].

Molecular Weight Distribution

The molecular weight of sulfobutylether beta-cyclodextrin varies significantly with the degree of substitution, creating a distribution of molecular species rather than a single discrete molecular weight [2] [6]. Representative formulations with degree of substitution values of two exhibit molecular weights around 1451.29 grams per mole, while higher substitution levels can reach molecular weights exceeding 2242.1 grams per mole [2] [6]. This molecular weight heterogeneity reflects the statistical nature of the substitution process and the resulting mixture of isomeric forms [26].

Mass spectrometric analysis enables detailed characterization of the molecular weight distribution within commercial preparations [26]. Ion-spray mass spectrometry techniques, conducted in negative ion mode, provide comprehensive profiles of the various substituted species present in sulfobutylether beta-cyclodextrin mixtures [26]. The formation of dicharged species [M-2H]2- simplifies spectral interpretation and enables accurate determination of substitution patterns [26].

Liquid chromatography-mass spectrometry coupling allows separation of components based on charge characteristics, revealing the distribution of molecules with different degrees of substitution [26]. Anion-exchange chromatography proves particularly effective for fractionating sulfobutylether beta-cyclodextrin derivatives according to their ionic character [26]. These analytical approaches demonstrate that commercial preparations contain predictable distributions of molecular weights centered around target degree of substitution values [27].

The molecular weight distribution influences formulation properties, with higher molecular weight species generally exhibiting enhanced binding constants but potentially reduced diffusion rates [8]. Pharmaceutical applications typically specify acceptable ranges for molecular weight distributions to ensure consistent performance across production batches [27]. Quality control methodologies incorporate molecular weight analysis as a critical parameter for product characterization and batch release [26].

Charge Density and Ionic Properties

Sulfobutylether beta-cyclodextrin functions as a polyanionic macromolecule with charge density determined by the number and distribution of sulfonate groups [7]. At physiological pH conditions, the sulfonate moieties exist in their ionized form, creating negatively charged sites distributed around the cyclodextrin periphery [7]. The charge density directly correlates with the degree of substitution, with higher substitution levels producing correspondingly greater negative charge concentrations [18].

Electrostatic interactions play crucial roles in determining binding selectivity and strength with guest molecules [7]. Positively charged substrates experience attractive interactions with the anionic cyclodextrin, while negatively charged guests encounter repulsive forces that can diminish binding affinity [7]. Studies reveal that approximately two sulfonate groups out of seven may participate actively in ionic interactions with charged guest molecules [7]. These electrostatic effects can be modulated through adjustment of solution ionic strength, providing a mechanism for controlling complexation behavior [7].

The ionic properties enable enhanced binding with neutral guest molecules compared to non-ionic cyclodextrin derivatives [7]. This improvement results from the additional electrostatic stabilization provided by the charged substituents, which complement the hydrophobic interactions within the cavity [7]. The presence of multiple charged sites creates a more complex interaction profile that can accommodate diverse molecular structures through various binding modes [7].

Capillary electrophoresis studies demonstrate that sulfobutylether beta-cyclodextrin derivatives migrate according to their charge-to-mass ratios, enabling separation and characterization of individual components [29]. The electrophoretic behavior provides insights into the distribution of ionic species within commercial preparations and serves as a quality control tool for analytical applications [29]. The consistent ionic properties of pharmaceutical-grade preparations ensure reproducible performance in analytical and formulation contexts [27].

Chemical Reactivity and Stability Parameters

Sulfobutylether beta-cyclodextrin demonstrates excellent chemical stability under physiological conditions while exhibiting specific reactivity patterns related to its modified structure [8]. The sulfobutylether linkages prove resistant to hydrolytic degradation under normal storage conditions, maintaining structural integrity over extended periods [8]. Thermal analysis reveals that the compound exhibits stability comparable to or exceeding that of the parent beta-cyclodextrin, with decomposition temperatures varying according to the degree of substitution [19].

The chemical reactivity profile shows enhanced stability toward guest molecules compared to native cyclodextrins [8]. Inclusion complex formation with experimental compounds demonstrates stabilization effects, with apparent binding constants reaching 2740 reciprocal molar units for sulfobutylether derivatives compared to 1486 reciprocal molar units for hydroxypropyl beta-cyclodextrin [8]. These enhanced binding characteristics translate to improved protection of enclosed guest molecules from degradation reactions [8].

Stability studies under various pH conditions reveal that sulfobutylether beta-cyclodextrin maintains its structural integrity across physiologically relevant pH ranges [8]. The sulfonate groups remain ionized under normal conditions, preserving the ionic character that contributes to enhanced solubility and binding properties [7]. The compound shows resistance to enzymatic degradation, making it suitable for applications requiring prolonged stability in biological environments [5].

Photostability investigations demonstrate that sulfobutylether beta-cyclodextrin can provide protective effects for light-sensitive guest molecules [23]. The hydrophobic cavity environment shields included compounds from photodegradation while the ionic substituents maintain the complex in solution [23]. Temperature-dependent studies reveal that complex formation is typically exothermic, with negative enthalpy changes indicating thermodynamically favorable interactions [1].

Structural Isomerism in Sulfobutylether Beta-Cyclodextrin Derivatives

Sulfobutylether beta-cyclodextrin preparations contain complex mixtures of structural isomers arising from the statistical distribution of substituents across available hydroxyl positions [10]. The three possible substitution sites on each glucose unit (positions 2, 3, and 6) create numerous positional isomers, while the arrangement of substituted and unsubstituted glucose units around the cyclodextrin ring generates regional isomers [10]. Derivatives with degree of substitution values of two or higher represent hundreds of potential isomeric structures [10].

Nuclear magnetic resonance spectroscopy enables detailed characterization of individual isomeric forms within sulfobutylether beta-cyclodextrin mixtures [10]. Preparative anion-exchange chromatography allows separation of monosubstituted derivatives into their constituent positional isomers, revealing three distinct species corresponding to substitution at the 2-, 3-, and 6-positions [10]. Advanced two-dimensional nuclear magnetic resonance techniques, including DEPT, HETCOR, and HOHAHA experiments, provide definitive structural assignments for isolated isomers [10].

The isomeric composition influences complexation behavior, with different substitution patterns producing varying binding affinities and selectivities [11]. Molecular dynamics simulations reveal that individual isomers can exhibit distinct interaction profiles with guest molecules, affecting both binding energies and complex stability [11]. Computational studies demonstrate binding energies ranging from -6.03 to -6.04 kilocalories per mole for different isomeric forms complexed with carbamazepine [11].

Commercial preparations contain predictable distributions of isomeric species that remain consistent across production batches when standardized manufacturing processes are employed [27]. The isomeric heterogeneity does not significantly impact pharmaceutical applications, as the collective properties of the mixture provide the desired solubilization and stabilization effects [27]. Single-isomer derivatives represent specialized research tools that enable precise structure-activity relationship studies but are not typically required for practical applications [9].

The conventional batch synthesis of sulfobutylether-beta-cyclodextrin represents the most established methodology for producing this important pharmaceutical excipient [1] [2]. The process fundamentally involves the nucleophilic substitution reaction between beta-cyclodextrin and 1,4-butane sultone under strongly alkaline conditions [1] [3].

The typical batch synthesis procedure begins with the preparation of an activated beta-cyclodextrin solution by dissolving the starting material in aqueous sodium hydroxide solution at controlled temperatures of 60-70°C [1] [2]. The reaction mixture is then heated to the optimal reaction temperature range of 70-75°C, where 1,4-butane sultone is added dropwise to prevent excessive heat generation and maintain reaction control [1] [2]. Throughout the process, the pH must be maintained above 9 using additional sodium hydroxide solution to ensure complete activation of the hydroxyl groups on the cyclodextrin molecule [1] [2].

The batch methodology typically employs molar ratios of sodium hydroxide to beta-cyclodextrin ranging from 6:1 to 15:1, with optimal conditions generally favoring an 11:1 ratio [4] [5]. The sultone to beta-cyclodextrin molar ratio varies from 8:1 to 33:1 depending on the desired degree of substitution, with ratios of 8:1 to 14:1 producing optimal results for pharmaceutical applications [4] [5]. Reaction times typically range from 1 to 10 hours, with 3-5 hours representing the optimal duration for achieving high conversion efficiency while minimizing side reactions [1] [2].

One significant advantage of batch synthesis lies in its well-established nature and the extensive industrial experience accumulated over decades of production [6] [7]. The process allows for straightforward temperature and pH control, and the reaction can be easily monitored using high-performance liquid chromatography to track beta-cyclodextrin consumption [1] [2]. However, batch synthesis also presents certain limitations, including relatively high base consumption, potential for incomplete substitution reactions, and challenges in achieving consistent product quality across different production runs [4] [8].

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a significant advancement in sulfobutylether-beta-cyclodextrin manufacturing technology, offering superior process control and product quality compared to conventional batch methods [4] [8] [5]. The continuous flow approach employs a two-stage process where the activation of beta-cyclodextrin occurs in batch mode, followed by continuous sulfoalkylation under controlled flow conditions [5].

The continuous flow methodology utilizes specialized reactor configurations, typically employing continuous tank reactors or tubular reactors equipped with precise temperature and flow control systems [9] [10] [5]. The process begins with the preparation of activated beta-cyclodextrin solution in a batch reactor, where beta-cyclodextrin is dissolved in sodium hydroxide solution under controlled conditions [5]. This activated solution is then continuously fed into the flow reactor where it contacts the 1,4-butane sultone under precisely controlled stoichiometric conditions [5].

A key advantage of continuous flow synthesis lies in its ability to achieve significantly higher degrees of substitution with remarkably improved control over the substitution pattern [4] [8] [5]. Research has demonstrated that continuous flow processes can produce sulfobutylether-beta-cyclodextrin with more consistent substitution profiles and reduced formation of byproducts compared to batch synthesis [4] [8]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters, leading to superior product quality and reduced waste generation [4] [8].

The flow methodology also demonstrates substantial improvements in resource efficiency, requiring more than 50% less sodium hydroxide compared to equivalent batch processes [5]. This reduction in base consumption not only decreases production costs but also minimizes environmental impact through reduced waste generation [5]. Furthermore, continuous flow synthesis enables better heat management and more uniform reaction conditions, contributing to improved product consistency and higher overall yields [9] [10].

Recent developments in continuous flow technology have focused on optimizing reactor design and flow patterns to maximize mass transfer and reaction efficiency [9] [10]. The integration of static mixers and advanced heat exchange systems has further enhanced the performance of continuous flow processes, making them increasingly attractive for industrial-scale production [9] [10].

Critical Reaction Parameters

Base Concentration Effects

The concentration of base, typically sodium hydroxide, plays a crucial role in determining the success and efficiency of sulfobutylether-beta-cyclodextrin synthesis [1] [11] [2]. The base serves multiple functions in the reaction system, including activation of the hydroxyl groups on the beta-cyclodextrin molecule and maintenance of the alkaline conditions necessary for nucleophilic substitution [1] [2].

Optimal base concentrations typically range from 3.7 to 4.0 molar, with 3.7 molar sodium hydroxide representing the most frequently employed concentration in both research and industrial applications [1] [11]. Lower base concentrations result in incomplete activation of the cyclodextrin hydroxyl groups, leading to reduced degrees of substitution and increased amounts of unreacted starting material [1] [11]. Conversely, excessively high base concentrations can promote side reactions and degradation of the cyclodextrin structure, ultimately reducing product quality and yield [1] [2].

The base concentration directly influences the reaction kinetics and the distribution of substitution products [1] [11] [2]. Higher base concentrations accelerate the initial activation step but may also promote competing reactions that lead to the formation of undesired byproducts [1] [2]. The challenge lies in maintaining sufficient alkalinity to drive the desired substitution reaction while avoiding conditions that favor degradative processes [1] [11].

In continuous flow processes, precise control of base concentration becomes even more critical due to the shorter residence times and the need for consistent reaction conditions throughout the process [4] [8]. The ability to maintain optimal base concentration profiles along the length of the reactor represents one of the key advantages of continuous flow synthesis over batch processes [4] [8].

Molar Ratio Optimization

The optimization of molar ratios between reactants represents one of the most critical aspects of sulfobutylether-beta-cyclodextrin synthesis, directly impacting both the degree of substitution and the distribution of products [4] [5]. The primary molar ratios requiring optimization include the sodium hydroxide to beta-cyclodextrin ratio and the 1,4-butane sultone to beta-cyclodextrin ratio [4] [5].

The sodium hydroxide to beta-cyclodextrin molar ratio typically ranges from 6:1 to 15:1, with optimal conditions generally favoring ratios between 9:1 and 11:1 [4] [5]. Lower ratios result in insufficient activation of the cyclodextrin hydroxyl groups, leading to incomplete substitution and higher residual beta-cyclodextrin content [4] [5]. Higher ratios, while ensuring complete activation, can lead to increased side reactions and higher production costs due to excessive base consumption [4] [5].

The 1,4-butane sultone to beta-cyclodextrin molar ratio significantly influences the average degree of substitution achieved in the final product [4] [5]. Ratios ranging from 8:1 to 33:1 have been investigated, with optimal pharmaceutical-grade products typically achieved using ratios between 8:1 and 14:1 [4] [5]. Lower sultone ratios result in products with insufficient substitution for effective solubilization applications, while higher ratios lead to over-substituted products that may exhibit altered toxicity profiles [4] [5].

The optimization of molar ratios becomes particularly important in continuous flow processes, where the ability to precisely control reactant stoichiometry enables the production of products with tighter substitution distributions [4] [8] [5]. Research has demonstrated that continuous flow processes can achieve superior substitution control using lower overall reagent consumption compared to batch processes [4] [8] [5].

Reaction Kinetics Considerations

Understanding the reaction kinetics of sulfobutylether-beta-cyclodextrin synthesis is essential for optimizing both batch and continuous flow processes [1] [2] [12]. The overall reaction proceeds through a complex mechanism involving multiple elementary steps, including hydroxyl group activation, nucleophilic substitution, and competing side reactions [1] [3].

The reaction exhibits typical second-order kinetics with respect to the activated cyclodextrin and the alkyl sultone concentrations [1] [2]. Temperature significantly influences the reaction rate, with higher temperatures generally leading to faster conversion but also increased risk of side reactions and product degradation [1] [2] [12]. The optimal temperature range of 70-75°C represents a compromise between reaction rate and product quality [1] [2] [12].

The reaction time requirements vary significantly depending on the chosen temperature, concentration profiles, and desired degree of substitution [1] [2] [12]. Typical batch processes require 3-5 hours for optimal conversion, while continuous flow processes can achieve equivalent or superior conversion in significantly shorter residence times [1] [2] [12]. The ability to precisely control residence time distribution in continuous flow systems enables better kinetic optimization and reduced formation of undesired byproducts [9] [10].

pH maintenance throughout the reaction represents a critical kinetic consideration, as the reaction rate decreases significantly as the pH drops below 9 [1] [2]. The consumption of base during the reaction necessitates careful monitoring and potential pH adjustment to maintain optimal reaction conditions [1] [2]. In continuous flow systems, this challenge can be addressed through precise feed control and reactor design optimization [4] [8].

Purification Protocols and Quality Control Standards

The purification of sulfobutylether-beta-cyclodextrin requires sophisticated protocols to remove reaction byproducts, unreacted starting materials, and process-related impurities while maintaining the integrity of the desired product [1] [11] [13]. The purification strategy typically employs multiple complementary techniques to achieve pharmaceutical-grade purity standards [1] [11].

Dialysis represents the primary purification method for removing low molecular weight impurities, particularly chloride ions and excess base [1] [11] [13]. The process involves ultrasonic dialysis using appropriate molecular weight cutoff membranes until chloride ion content falls below 10 parts per million [1] [11]. This technique effectively removes ionic impurities while retaining the sulfobutylether-beta-cyclodextrin product [1] [11] [13].

Ultrafiltration technology provides an efficient method for molecular separation and concentration of the purified product [14] [15] [13]. High-flux membranes with appropriate molecular weight cutoffs enable the separation of the desired cyclodextrin derivatives from unreacted beta-cyclodextrin and other molecular species [14] [15] [13]. The ultrafiltration process can be optimized to achieve both purification and concentration objectives simultaneously [14] [15].

Activated carbon treatment serves as an effective method for removing organic impurities and reducing ultraviolet-absorbing compounds in the product [1] [11]. The treatment typically involves contacting the dialyzed solution with activated carbon until ultraviolet absorbance falls below 0.5 absorption units [1] [11]. Multiple washing steps with deionized water ensure complete removal of adsorbed impurities [1] [11].

Quality control standards for pharmaceutical-grade sulfobutylether-beta-cyclodextrin encompass multiple analytical parameters [11] [16]. These include determination of the average degree of substitution using capillary electrophoresis, quantification of residual impurities such as 1,4-butane sultone (maximum 0.5 ppm), sodium chloride content (maximum 0.2%), and bacterial endotoxin levels (maximum 0.01 endotoxin units per milligram) [11] [16]. High-performance liquid chromatography serves as the primary analytical method for determining product purity and composition [1] [11].

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of sulfobutylether-beta-cyclodextrin requires careful consideration of multiple factors including reactor design, process safety, environmental impact, and economic viability [4] [8] [5]. Industrial production must balance product quality requirements with operational efficiency and regulatory compliance [11] [17].

Reactor design represents a fundamental consideration for industrial-scale production [4] [8] [5]. Traditional batch reactors require robust agitation systems to ensure adequate mixing and heat transfer during the highly exothermic reaction [12] [18]. The reactor must be equipped with precise temperature control systems, efficient heat removal capabilities, and appropriate materials of construction to withstand the corrosive alkaline conditions [12] [18]. Continuous flow reactors offer advantages in terms of better heat management, reduced reactor volume requirements, and improved process control [4] [8] [5].

Heat management becomes increasingly critical at industrial scale due to the highly exothermic nature of the sulfoalkylation reaction [19] [12]. Efficient heat removal systems must be designed to prevent temperature excursions that could lead to product degradation or safety hazards [19] [12]. The integration of appropriate cooling systems and temperature monitoring equipment ensures safe and controlled reaction conditions [19] [12].

Process safety considerations include the handling of hazardous materials such as 1,4-butane sultone and concentrated sodium hydroxide solutions [11]. Appropriate engineering controls, personal protective equipment, and emergency response procedures must be implemented to ensure worker safety and environmental protection [11]. The design of containment systems and vapor control equipment addresses potential exposure risks associated with volatile reaction components [11].

Environmental impact mitigation focuses on minimizing waste generation and implementing appropriate treatment systems for process effluents [20] [10]. Continuous flow processes offer significant advantages in terms of reduced waste generation and improved atom economy compared to batch processes [20] [10]. The implementation of solvent recovery systems and waste minimization strategies contributes to sustainable production practices [20] [10].

Economic considerations encompass raw material costs, energy consumption, labor requirements, and capital equipment investments [4] [8]. Continuous flow processes typically demonstrate superior economics due to reduced reagent consumption, improved yields, and lower operating costs [4] [8]. The ability to achieve consistent product quality reduces the need for extensive reprocessing and quality control testing [4] [8].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Zhang P, Liu X, Hu W, Bai Y, Zhang L. Preparation and evaluation of naringenin-loaded sulfobutylether-β-cyclodextrin/chitosan nanoparticles for ocular drug delivery. Carbohydr Polym. 2016 Sep 20;149:224-30. doi: 10.1016/j.carbpol.2016.04.115. Epub 2016 Apr 28. PubMed PMID: 27261746.

3: Wu J, Bu X, Dou L, Fang L, Shen Q. Co-Delivery of Docetaxel and Berbamine by Chitosan/Sulfobutylether-β-Cyclodextrin Nanoparticles for Enhancing Bioavailability and Anticancer Activities. J Biomed Nanotechnol. 2015 Oct;11(10):1847-57. PubMed PMID: 26502647.

4: Morris AA, Mueller SW, Rower JE, Washburn T, Kiser TH. Evaluation of Sulfobutylether-β-Cyclodextrin Exposure in a Critically Ill Patient Receiving Intravenous Posaconazole While Undergoing Continuous Venovenous Hemofiltration. Antimicrob Agents Chemother. 2015 Oct;59(10):6653-6. doi: 10.1128/AAC.01493-15. Epub 2015 Aug 10. PubMed PMID: 26259790; PubMed Central PMCID: PMC4576128.

5: Shityakov S, Puskás I, Pápai K, Salvador E, Roewer N, Förster C, Broscheit JA. Sevoflurane-Sulfobutylether-β-Cyclodextrin Complex: Preparation, Characterization, Cellular Toxicity, Molecular Modeling and Blood-Brain Barrier Transport Studies. Molecules. 2015 Jun 3;20(6):10264-79. doi: 10.3390/molecules200610264. PubMed PMID: 26046323.

6: Di Gioia S, Trapani A, Mandracchia D, De Giglio E, Cometa S, Mangini V, Arnesano F, Belgiovine G, Castellani S, Pace L, Lavecchia MA, Trapani G, Conese M, Puglisi G, Cassano T. Intranasal delivery of dopamine to the striatum using glycol chitosan/sulfobutylether-β-cyclodextrin based nanoparticles. Eur J Pharm Biopharm. 2015 Aug;94:180-93. doi: 10.1016/j.ejpb.2015.05.019. Epub 2015 May 30. PubMed PMID: 26032293.

7: Fettiplace MR, Pichurko A, Ripper R, Lin B, Kowal K, Lis K, Schwartz D, Feinstein DL, Rubinstein I, Weinberg G. Cardiac depression induced by cocaine or cocaethylene is alleviated by lipid emulsion more effectively than by sulfobutylether-β-cyclodextrin. Acad Emerg Med. 2015 May;22(5):508-17. doi: 10.1111/acem.12657. Epub 2015 Apr 23. PubMed PMID: 25908403; PubMed Central PMCID: PMC4609207.

8: Kiser TH, Fish DN, Aquilante CL, Rower JE, Wempe MF, MacLaren R, Teitelbaum I. Evaluation of sulfobutylether-β-cyclodextrin (SBECD) accumulation and voriconazole pharmacokinetics in critically ill patients undergoing continuous renal replacement therapy. Crit Care. 2015 Feb 3;19:32. doi: 10.1186/s13054-015-0753-8. PubMed PMID: 25645660; PubMed Central PMCID: PMC4338618.

9: Cutrignelli A, Lopedota A, Denora N, Iacobazzi RM, Fanizza E, Laquintana V, Perrone M, Maggi V, Franco M. A new complex of curcumin with sulfobutylether-β-cyclodextrin: characterization studies and in vitro evaluation of cytotoxic and antioxidant activity on HepG-2 cells. J Pharm Sci. 2014 Dec;103(12):3932-40. doi: 10.1002/jps.24200. Epub 2014 Oct 9. PubMed PMID: 25302947.

10: Fülöp Z, Saokham P, Loftsson T. Sulfobutylether-β-cyclodextrin/chitosan nano- and microparticles and their physicochemical characteristics. Int J Pharm. 2014 Sep 10;472(1-2):282-7. doi: 10.1016/j.ijpharm.2014.06.039. Epub 2014 Jun 24. PubMed PMID: 24971695.

11: Taschwer M, Hofer MG, Schmid MG. Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. Electrophoresis. 2014 Oct;35(19):2793-9. doi: 10.1002/elps.201400164. Epub 2014 Aug 8. PubMed PMID: 24930967.

12: Xiong X, Zhao X, Song Z. Exploring host-guest interactions of sulfobutylether-β-cyclodextrin and phenolic acids by chemiluminescence and site-directed molecular docking. Anal Biochem. 2014 Sep 1;460:54-60. doi: 10.1016/j.ab.2014.05.016. Epub 2014 Jun 2. PubMed PMID: 24882270.

13: Ren L, Jing J, Chen G, Miao Y, Wei P. Preparation, characteristic and pharmacological study on inclusion complex of sulfobutylether-β-cyclodextrin with glaucocalyxin A. J Pharm Pharmacol. 2014 Jul;66(7):927-34. doi: 10.1111/jphp.12219. Epub 2014 Feb 12. PubMed PMID: 24697809.

14: Xiong X, Wu M, Zhao X, Song Z. Revealing interaction between sulfobutylether-β-cyclodextrin and reserpine by chemiluminescence and site-directed molecular docking. Luminescence. 2014 Sep;29(6):621-5. doi: 10.1002/bio.2594. Epub 2013 Oct 11. PubMed PMID: 24127401.

15: Wu J, Shen Q, Fang L. Sulfobutylether-β-cyclodextrin/chitosan nanoparticles enhance the oral permeability and bioavailability of docetaxel. Drug Dev Ind Pharm. 2013 Jul;39(7):1010-9. doi: 10.3109/03639045.2012.694588. Epub 2012 Jun 8. PubMed PMID: 22681515.

16: Liu CL, Chang CL, Jhou SY, Higuchi WI. Determination of binding affinity for chenodeoxycholate in equilibrium with sulfobutylether-β-cyclodextrin. J Pharm Sci. 2012 Aug;101(8):2883-90. doi: 10.1002/jps.23231. Epub 2012 Jun 6. PubMed PMID: 22674230.

17: Wu M, Chen D, Song Z. Study on the luminescence behavior of sulfobutylether-β-cyclodextrin with risperidone and its analytical application. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Oct;96:1-9. doi: 10.1016/j.saa.2012.04.097. Epub 2012 May 7. PubMed PMID: 22647436.

18: Wu M, Song Z, Zhang J. A luminescence study of the interaction of sulfobutylether-β-cyclodextrin with rutin. Drug Metab Lett. 2011 Dec;5(4):259-66. PubMed PMID: 22292472.

19: Luke DR, Wood ND, Tomaszewski KE, Damle B. Pharmacokinetics of sulfobutylether-β-cyclodextrin (SBECD) in subjects on hemodialysis. Nephrol Dial Transplant. 2012 Mar;27(3):1207-12. doi: 10.1093/ndt/gfr472. Epub 2011 Aug 24. PubMed PMID: 21868395.

20: Mahmoud AA, El-Feky GS, Kamel R, Awad GE. Chitosan/sulfobutylether-β-cyclodextrin nanoparticles as a potential approach for ocular drug delivery. Int J Pharm. 2011 Jul 15;413(1-2):229-36. doi: 10.1016/j.ijpharm.2011.04.031. Epub 2011 Apr 21. PubMed PMID: 21540097.